molecular formula C16H15BrN2O4 B2654254 [(2-methoxy-5-methylphenyl)carbamoyl]methyl 5-bromopyridine-3-carboxylate CAS No. 387378-14-5

[(2-methoxy-5-methylphenyl)carbamoyl]methyl 5-bromopyridine-3-carboxylate

Cat. No.: B2654254
CAS No.: 387378-14-5
M. Wt: 379.21
InChI Key: ANBLJHAMYXJQBK-UHFFFAOYSA-N
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Description

[(2-methoxy-5-methylphenyl)carbamoyl]methyl 5-bromopyridine-3-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a methoxy-methylphenyl group with a bromopyridine carboxylate, making it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2-methoxy-5-methylphenyl)carbamoyl]methyl 5-bromopyridine-3-carboxylate typically involves multiple steps, starting with the preparation of the individual components. The methoxy-methylphenyl group can be synthesized through a series of reactions involving methylation and methoxylation of a phenyl ring. The bromopyridine carboxylate is prepared by bromination of pyridine followed by carboxylation.

The final step involves coupling these two components through a carbamoylation reaction. This process requires specific reaction conditions, including the use of a suitable solvent (e.g., dichloromethane), a base (e.g., triethylamine), and a coupling agent (e.g., N,N’-dicyclohexylcarbodiimide) to facilitate the formation of the carbamate linkage.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

[(2-methoxy-5-methylphenyl)carbamoyl]methyl 5-bromopyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups, such as an amino or hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of [(2-hydroxy-5-methylphenyl)carbamoyl]methyl 5-bromopyridine-3-carboxylate.

    Reduction: Formation of [(2-methoxy-5-methylphenyl)carbamoyl]methyl pyridine-3-carboxylate.

    Substitution: Formation of [(2-methoxy-5-methylphenyl)carbamoyl]methyl 5-aminopyridine-3-carboxylate or [(2-methoxy-5-methylphenyl)carbamoyl]methyl 5-hydroxypyridine-3-carboxylate.

Scientific Research Applications

[(2-methoxy-5-methylphenyl)carbamoyl]methyl 5-bromopyridine-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and potential therapeutic effects.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of [(2-methoxy-5-methylphenyl)carbamoyl]methyl 5-bromopyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways are still under investigation and require further research to elucidate.

Comparison with Similar Compounds

[(2-methoxy-5-methylphenyl)carbamoyl]methyl 5-bromopyridine-3-carboxylate can be compared with other similar compounds, such as:

    [(2-methoxy-5-methylphenyl)carbamoyl]methyl 5-chloropyridine-3-carboxylate: Similar structure but with a chlorine atom instead of bromine.

    [(2-methoxy-5-methylphenyl)carbamoyl]methyl 5-fluoropyridine-3-carboxylate: Similar structure but with a fluorine atom instead of bromine.

    [(2-methoxy-5-methylphenyl)carbamoyl]methyl 5-iodopyridine-3-carboxylate: Similar structure but with an iodine atom instead of bromine.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

[2-(2-methoxy-5-methylanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN2O4/c1-10-3-4-14(22-2)13(5-10)19-15(20)9-23-16(21)11-6-12(17)8-18-7-11/h3-8H,9H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANBLJHAMYXJQBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)COC(=O)C2=CC(=CN=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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